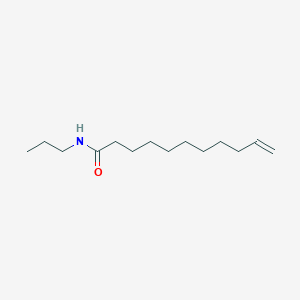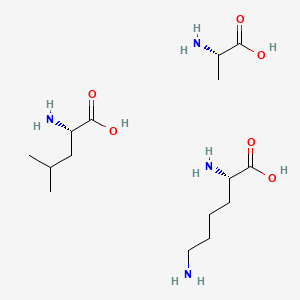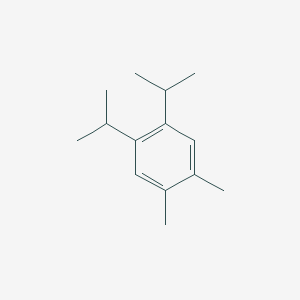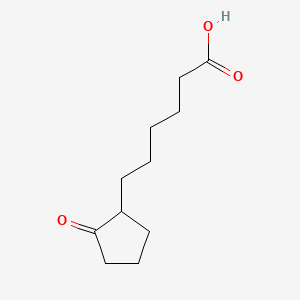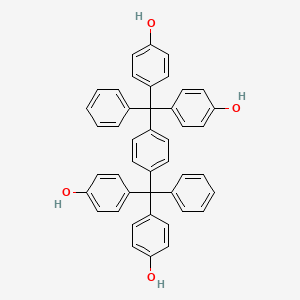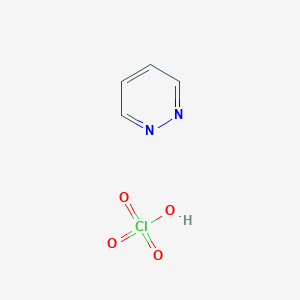
Perchloric acid--pyridazine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid–pyridazine (1/1) is a compound formed by the combination of perchloric acid and pyridazine in a 1:1 molar ratio Perchloric acid is a strong acid known for its oxidizing properties, while pyridazine is a heterocyclic organic compound containing two adjacent nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid–pyridazine (1/1) involves the careful combination of perchloric acid and pyridazine under controlled conditions. Typically, perchloric acid is diluted to a desired concentration, and pyridazine is added slowly to avoid any violent reactions. The reaction is usually carried out at room temperature with constant stirring to ensure complete mixing.
Industrial Production Methods: In an industrial setting, the production of perchloric acid–pyridazine (1/1) may involve larger-scale equipment and more stringent safety protocols due to the hazardous nature of perchloric acid. The process involves the use of high-purity reagents and controlled environments to ensure the safety and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Perchloric acid–pyridazine (1/1) can undergo various types of chemical reactions, including:
Oxidation: Due to the strong oxidizing nature of perchloric acid, the compound can participate in oxidation reactions, potentially converting other substances into their oxidized forms.
Substitution: Pyridazine can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.
Substitution Reactions: Reagents such as halogens or alkylating agents can be used under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of pyridazine, while substitution reactions may produce halogenated or alkylated pyridazine compounds.
Wissenschaftliche Forschungsanwendungen
Perchloric acid–pyridazine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its strong oxidizing properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of perchloric acid–pyridazine (1/1) involves its ability to interact with various molecular targets through oxidation and substitution reactions. The strong oxidizing nature of perchloric acid allows it to modify the chemical structure of other molecules, potentially altering their biological activity. Pyridazine, on the other hand, can interact with specific enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with perchloric acid–pyridazine (1/1).
Other Diazines: Pyrimidine and pyrazine are isomers of pyridazine and exhibit similar chemical properties.
Uniqueness: Perchloric acid–pyridazine (1/1) is unique due to the combination of a strong acid with a heterocyclic compound, resulting in a compound with distinct chemical and biological properties. Its strong oxidizing nature and potential for diverse chemical reactions make it a valuable reagent in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
41048-29-7 |
|---|---|
Molekularformel |
C4H5ClN2O4 |
Molekulargewicht |
180.55 g/mol |
IUPAC-Name |
perchloric acid;pyridazine |
InChI |
InChI=1S/C4H4N2.ClHO4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-4H;(H,2,3,4,5) |
InChI-Schlüssel |
NUVSPKXXSFYPOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NN=C1.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


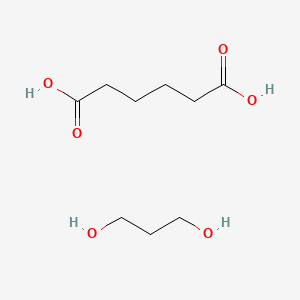
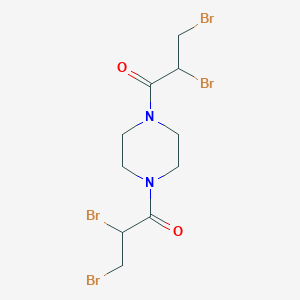


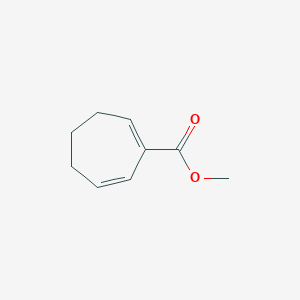
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
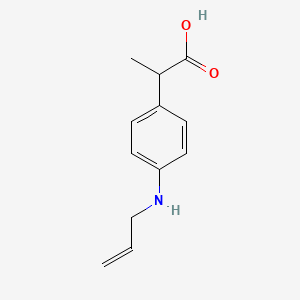
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
